The Precision Targeting of NTRC 0066-0: An In-Depth Guide to a Potent TTK Inhibitor
The Precision Targeting of NTRC 0066-0: An In-Depth Guide to a Potent TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitor, NTRC 0066-0. This document details the compound's primary target, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines the experimental protocols used to characterize this inhibitor and presents visual representations of its targeted signaling pathway and the general workflow for its evaluation.
Core Target and Mechanism of Action
NTRC 0066-0 is a highly selective inhibitor of Threonine Tyrosine Kinase (TTK), a crucial component of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] TTK's role is to phosphorylate downstream targets when kinetochores are not correctly attached to the mitotic spindle, which ultimately prevents the cell from entering anaphase prematurely.[5]
By inhibiting TTK, NTRC 0066-0 effectively overrides the spindle assembly checkpoint.[6][7] This leads to chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[6][7][8] This mechanism of action is particularly relevant in cancers characterized by high levels of chromosomal instability and overexpression of TTK, such as triple-negative breast cancer (TNBC).[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for NTRC 0066-0, including its biochemical potency, anti-proliferative activity, and kinase selectivity.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | Value | Target | Notes |
| IC50 | 0.9 nM | TTK | Subnanomolar potency in a biochemical enzyme assay.[1][2][9] |
| Affinity (KD) | 907 nM | Aurora B | Demonstrates selectivity for TTK over other kinases like Aurora B.[6] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (5-day incubation) |
| MOLT4 | Acute Lymphoblastic Leukemia | 30 nM[1] |
| A427 | Lung Carcinoma | |
| HCT116 | Colon Carcinoma | |
| LS 174T | Colorectal Adenocarcinoma | |
| SW48 | Colorectal Adenocarcinoma | |
| MDA-MB-231 | Triple-Negative Breast Cancer | |
| Various Cancer Cell Lines | Diverse Tumor Origins | 11 to 290 nM[1][2][9] |
| Patient-Derived Colorectal Carcinoma Organoids | Colorectal Carcinoma | Average of 27 nM[6] |
Note: Specific IC50 values for all cell lines in the Oncolines™ panel were not detailed in the provided search results, but NTRC 0066-0 demonstrated a geometrically averaged IC50 of 96 nM across a panel of 66 cancer cell lines.[1]
Table 3: Kinase Selectivity Profile
| Parameter | Value | Notes |
| Selectivity Entropy (Ssel) | 0.26 | Ranks NTRC 0066-0 among the 8% most selective kinase inhibitors known.[1] |
| Kinase Panel Inhibition | Inhibits only TTK by >90% at 100 nM | Tested against a panel of 276 kinases.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of NTRC 0066-0.
Biochemical Kinase Assay
The inhibitory activity of NTRC 0066-0 against the TTK enzyme was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP.
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Enzyme and Substrate Preparation: Recombinant human TTK kinase domain is used. A synthetic peptide substrate is prepared in assay buffer.
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Compound Dilution: NTRC 0066-0 is serially diluted to various concentrations.
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Reaction Initiation: The kinase, substrate, and ATP are mixed in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.
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Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assays
The anti-proliferative effects of NTRC 0066-0 on cancer cells were assessed using cell viability assays.
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Cell Culture: Human cancer cell lines (e.g., MOLT4, or a panel of cell lines like the Oncolines™ panel) are cultured in appropriate media and conditions.[1]
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Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: NTRC 0066-0 is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
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Incubation: The plates are incubated for an extended period, typically 5 days, to allow for multiple cell divisions.[1][2][9]
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content (e.g., CellTiter-Glo®). The fluorescence or luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
The binding affinity and kinetics (association and dissociation rates) of NTRC 0066-0 to TTK were determined using Surface Plasmon Resonance.
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Chip Preparation: The kinase domain of TTK is immobilized on a sensor chip surface.
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Compound Injection: A series of concentrations of NTRC 0066-0 in a suitable running buffer are injected over the sensor chip surface.
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Binding Measurement: The binding of the compound to the immobilized kinase is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
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Dissociation Phase: After the injection of the compound, running buffer is flowed over the chip, and the dissociation of the compound from the kinase is monitored.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated by fitting the sensorgram data to a suitable binding model. A long target residence time is indicated by a slow dissociation rate.[1]
In Vivo Xenograft Models
The anti-tumor efficacy of NTRC 0066-0 was evaluated in mouse xenograft models.
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Cell Implantation: Human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are subcutaneously or orthotopically implanted into immunocompromised mice.[1][10]
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Administration: Mice are randomized into treatment and control groups. NTRC 0066-0 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 20 mg/kg).[10][11] The control group receives a vehicle solution.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice or three times a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
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Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway targeted by NTRC 0066-0 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of TTK in the Spindle Assembly Checkpoint and the inhibitory effect of NTRC 0066-0.
Caption: General experimental workflow for the evaluation and development of NTRC 0066-0.
References
- 1. crossfire-oncology.com [crossfire-oncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stable aneuploid tumors cells are more sensitive to TTK inhibition than chromosomally unstable cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the spindle assembly checkpoint kinase TTK enhances the efficacy of docetaxel in a triple-negative breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
